N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-13(15)14(9-11-5-3-7-16-11)10-12-6-4-8-17-12/h2,4,6,8,11H,1,3,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWJYJJIIWPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide, a compound with the CAS number 1280895-35-3, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing diverse research findings, case studies, and data tables to provide a comprehensive overview.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NOS |
| Molecular Weight | 235.35 g/mol |
| CAS Number | 1280895-35-3 |
This compound contains a thiophene ring and an oxolane moiety, which are significant in determining its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene and oxolane structures exhibit notable antimicrobial properties. For instance, research has shown that derivatives of thiophene can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results demonstrated:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound is effective against common pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Research Findings on Anticancer Activity
In vitro studies on various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the thiophene ring may allow the compound to interact with enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : Its amphiphilic nature could facilitate the disruption of microbial membranes, enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Acrylamide vs. Benzamide and Thiazolidinone Derivatives
- Target Compound : The acrylamide core (CH₂=CHCONR₂) offers rigidity and conjugation, influencing binding to enzymes or receptors.
- Compound 31 (): A benzamide derivative (4-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide) replaces the acrylamide with a benzamide backbone.
- Thioxoacetamides (): Compounds like 9–13 feature a thiazolidinone ring with a thioxo (C=S) group instead of the acrylamide’s carbonyl (C=O). The thioxo group increases electron density and may enhance metabolic stability but reduce hydrogen-bond acceptor strength compared to C=O .
Key Functional Groups
Substituent Effects on Physicochemical Properties
Thiophene vs. Fluorophenyl and Cyclohexyl Groups
- Thiophen-2-ylmethyl (Target Compound) : The sulfur atom in thiophene contributes to electron-rich aromaticity, enabling π-π interactions with biological targets. This contrasts with the 4-fluorophenyl group in , where fluorine’s electronegativity may enhance metabolic stability and membrane permeability .
- Cyclohexyl (Compound 31, ) : The bulky cyclohexyl group increases hydrophobicity, likely improving lipid bilayer penetration but reducing aqueous solubility compared to the thiophene substituent .
Oxolane vs. Dioxothiolan and Benzothiazole
- Oxolan-2-ylmethyl (Target Compound): The tetrahydrofuran-derived group provides ether oxygen atoms, enhancing solubility in polar solvents like water or methanol.
- Benzothiazole () : Compounds like 2-[(6-ethoxybenzothiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)ethanamide feature a benzothiazole ring, which is associated with antimicrobial activity but may reduce solubility due to aromatic stacking .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core | Substituents | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | Acrylamide | Oxolan-2-ylmethyl, thiophen-2-yl | ~350 (estimated) | C=O, amide, ether, S | Not reported |
| (2E)-N-[(3R)-1,1-dioxo-thiolan-3-yl]-... [8] | Acrylamide | 4-Fluorophenyl, dioxothiolan | 367.43 | C=O, amide, SO₂, F | Not reported |
| Compound 9 [3] | Thioxoacetamide | 4-Chlorobenzylidene, methoxyphenyl | Not reported | C=S, thiazolidinone, Cl | 186–187 |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide?
The synthesis involves multi-step reactions, including functionalization of the thiophene and oxolane rings, followed by acrylamide coupling. A common approach includes:
- Thiophene and oxolane derivatization : Friedel-Crafts acylation or alkylation to introduce substituents.
- Acrylamide formation : Reacting the functionalized intermediates with acryloyl chloride under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate the product. Reference similar syntheses in (dialkylamino-methyl acrylamides) and (thiophene-carbonyl intermediates) for reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm substituent integration and stereochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- IR spectroscopy : To identify carbonyl (C=O) and amide (N–H) functional groups. Cross-reference spectral data with structurally analogous enamide derivatives, as demonstrated in and .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods due to potential respiratory hazards from acrylamide derivatives.
- Storage : Cool, dry conditions to prevent decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and conformation?
- Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.
- Refinement : Employ SHELX (e.g., SHELXL) for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data ( ).
- Visualization : Mercury CSD 2.0 for void analysis and intermolecular interaction mapping (e.g., hydrogen bonds, π-π stacking) .
Q. How to address contradictions in spectral data between synthetic batches?
- Comparative analysis : Replicate synthesis under controlled conditions and compare NMR/MS profiles.
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or isomers).
- Literature benchmarking : Cross-validate with published data for analogous compounds ( ) .
Q. What computational strategies predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with thiophene-binding pockets, as in ) .
Q. How to analyze intermolecular interactions in crystal structures for material design?
Q. What bioactivity can be hypothesized based on structural analogs?
- Thiophene derivatives : Known for antimicrobial and anti-inflammatory properties ().
- Acrylamide scaffolds : Used in kinase inhibitors or covalent protein binders. Validate via in vitro assays (e.g., enzyme inhibition or cell viability studies) .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols (e.g., ) over vendor data.
- Data validation : Cross-check spectral and crystallographic data with public databases (PubChem, CSD) .
- Safety compliance : Adhere to institutional guidelines for acrylamide handling, as outlined in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
